molecular formula C19H21N5O3 B13865281 propyl N-[3-[[1-(1-methylpyrazol-4-yl)-4-oxopyridazin-3-yl]methyl]phenyl]carbamate

propyl N-[3-[[1-(1-methylpyrazol-4-yl)-4-oxopyridazin-3-yl]methyl]phenyl]carbamate

Cat. No.: B13865281
M. Wt: 367.4 g/mol
InChI Key: ZJBYTVHJNXLKEU-UHFFFAOYSA-N
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Description

Propyl N-[3-[[1-(1-methylpyrazol-4-yl)-4-oxopyridazin-3-yl]methyl]phenyl]carbamate is a complex organic compound that features a pyrazole and pyridazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl N-[3-[[1-(1-methylpyrazol-4-yl)-4-oxopyridazin-3-yl]methyl]phenyl]carbamate typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Pyridazine Ring: The pyridazine ring is formed by the reaction of a hydrazine derivative with a 1,4-diketone.

    Coupling Reaction: The pyrazole and pyridazine rings are then coupled through a nucleophilic substitution reaction, often using a base such as sodium hydride.

    Carbamate Formation: The final step involves the reaction of the coupled product with propyl isocyanate to form the carbamate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the pyridazine ring, potentially leading to the formation of dihydropyridazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Bases like sodium hydride or potassium carbonate are often used to facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: N-oxides of the pyrazole ring.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Propyl N-[3-[[1-(1-methylpyrazol-4-yl)-4-oxopyridazin-3-yl]methyl]phenyl]carbamate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of propyl N-[3-[[1-(1-methylpyrazol-4-yl)-4-oxopyridazin-3-yl]methyl]phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyridazine rings can interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The carbamate group can form covalent bonds with nucleophilic residues in proteins, further influencing biological activity.

Comparison with Similar Compounds

Similar Compounds

    Phenyl N-(1-methylpyrazol-4-yl)carbamate: Similar structure but with a phenyl group instead of a propyl group.

    5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Contains a pyrazole ring but differs in the functional groups attached.

Uniqueness

Propyl N-[3-[[1-(1-methylpyrazol-4-yl)-4-oxopyridazin-3-yl]methyl]phenyl]carbamate is unique due to the combination of pyrazole and pyridazine rings, which provides a distinct set of chemical properties and potential biological activities

Properties

Molecular Formula

C19H21N5O3

Molecular Weight

367.4 g/mol

IUPAC Name

propyl N-[3-[[1-(1-methylpyrazol-4-yl)-4-oxopyridazin-3-yl]methyl]phenyl]carbamate

InChI

InChI=1S/C19H21N5O3/c1-3-9-27-19(26)21-15-6-4-5-14(10-15)11-17-18(25)7-8-24(22-17)16-12-20-23(2)13-16/h4-8,10,12-13H,3,9,11H2,1-2H3,(H,21,26)

InChI Key

ZJBYTVHJNXLKEU-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)NC1=CC=CC(=C1)CC2=NN(C=CC2=O)C3=CN(N=C3)C

Origin of Product

United States

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